molecular formula C12H17ClN6O B1458498 5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride CAS No. 1638612-63-1

5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

Cat. No.: B1458498
CAS No.: 1638612-63-1
M. Wt: 296.75 g/mol
InChI Key: BMEHHWHPBIYVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN6O and its molecular weight is 296.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cell survival and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For instance, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can affect its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological functions. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the availability of these essential molecules for DNA and RNA synthesis. This can affect cell proliferation and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, it can accumulate in certain compartments, such as the nucleus or mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

5-cyclopropyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O.ClH/c19-10-7-9(8-1-2-8)14-11-15-12(16-18(10)11)17-5-3-13-4-6-17;/h7-8,13H,1-6H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHHWHPBIYVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 2
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 3
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 4
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 6
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.